Cas no 2137774-75-3 (2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid)

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid structure
2137774-75-3 structure
商品名:2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid
CAS番号:2137774-75-3
MF:C22H23NO6S
メガワット:429.486125230789
CID:6148012
PubChem ID:132350608

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thian-4-yl]acetic acid
    • EN300-658094
    • 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid
    • 2137774-75-3
    • AKOS034076204
    • インチ: 1S/C22H23NO6S/c24-20(25)13-22(9-11-30(27,28)12-10-22)23-21(26)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25)
    • InChIKey: SRXFXEJKABHQNJ-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC(CC(=O)O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(=O)=O

計算された属性

  • せいみつぶんしりょう: 429.12460863g/mol
  • どういたいしつりょう: 429.12460863g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 724
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-658094-0.25g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thian-4-yl]acetic acid
2137774-75-3
0.25g
$1591.0 2023-03-12
Enamine
EN300-658094-5.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thian-4-yl]acetic acid
2137774-75-3
5.0g
$5014.0 2023-03-12
Enamine
EN300-658094-0.05g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thian-4-yl]acetic acid
2137774-75-3
0.05g
$1452.0 2023-03-12
Enamine
EN300-658094-0.1g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thian-4-yl]acetic acid
2137774-75-3
0.1g
$1521.0 2023-03-12
Enamine
EN300-658094-2.5g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thian-4-yl]acetic acid
2137774-75-3
2.5g
$3389.0 2023-03-12
Enamine
EN300-658094-1.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thian-4-yl]acetic acid
2137774-75-3
1g
$0.0 2023-06-06
Enamine
EN300-658094-0.5g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thian-4-yl]acetic acid
2137774-75-3
0.5g
$1660.0 2023-03-12
Enamine
EN300-658094-10.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thian-4-yl]acetic acid
2137774-75-3
10.0g
$7435.0 2023-03-12

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid 関連文献

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acidに関する追加情報

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid: A Comprehensive Overview

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid, identified by the CAS registry number 2137774-75-3, is a highly specialized organic compound with significant applications in the field of synthetic chemistry and drug discovery. This compound is characterized by its unique structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group and a dioxothiane moiety. The Fmoc group is a well-known protecting group in peptide synthesis, while the dioxothiane moiety adds complexity and functionality to the molecule.

The synthesis of this compound involves a series of carefully designed reactions, including nucleophilic substitutions and coupling reactions. Recent advancements in asymmetric synthesis and catalytic methods have enabled researchers to achieve higher yields and better stereochemical control in the preparation of such complex molecules. The incorporation of the Fmoc group ensures that the compound can be effectively utilized in peptide coupling reactions, making it a valuable tool in medicinal chemistry.

Recent studies have highlighted the potential of this compound in drug design, particularly in the development of protease inhibitors and other enzyme-targeted therapies. The dioxothiane moiety has been shown to exhibit unique binding properties with certain protein targets, making it an attractive scaffold for drug development. Furthermore, the Fmoc group provides versatility in functionalization, allowing for the introduction of various side chains and bioisosteric replacements to optimize pharmacokinetic profiles.

In terms of biological activity, 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid has demonstrated promising results in preclinical models. Researchers have reported its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its stability under physiological conditions and favorable absorption characteristics make it a strong candidate for further clinical evaluation.

The application of computational chemistry tools has significantly enhanced our understanding of this compound's molecular interactions. Molecular docking studies have revealed critical interactions between the dioxothiane moiety and target proteins, providing insights into its mechanism of action. These findings have been corroborated by experimental data from cell-based assays, further validating its therapeutic potential.

In conclusion, 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid represents a cutting-edge advancement in organic synthesis and drug discovery. Its unique structure, combined with recent research findings, positions it as a promising candidate for developing novel therapeutic agents. As research continues to unfold, this compound is expected to play an increasingly important role in addressing unmet medical needs.

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